Cbz-D-homopropargylglycine
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Overview
Description
Cbz-D-homopropargylglycine, also known as ®-2-(benzyloxycarbonylamino)hex-5-ynoic acid, is a derivative of the amino acid glycine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a homopropargyl group. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-D-homopropargylglycine typically involves the protection of the amino group of D-homopropargylglycine with a benzyloxycarbonyl (Cbz) group. This can be achieved using Cbz-Cl (benzyloxycarbonyl chloride) under Schotten-Baumann conditions or with an organic base. The reaction mechanism involves the nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient and scalable reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cbz-D-homopropargylglycine undergoes various chemical reactions, including:
Oxidation: The homopropargyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The Cbz group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The homopropargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation with Pd-C and H2 is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the free amino acid after removal of the Cbz group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cbz-D-homopropargylglycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Medicine: Investigated for its potential use in drug development and as a probe for studying enzyme activities.
Industry: Employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Cbz-D-homopropargylglycine involves its incorporation into peptides and proteins through standard peptide synthesis techniques. The Cbz group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Cbz group can be removed under mild conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Cbz-D-homopropargylglycine can be compared with other similar compounds such as:
Cbz-D-bishomopropargylglycine: Similar in structure but with an additional homopropargyl group.
Cbz-D-propargylglycine: Lacks the homopropargyl group, making it less versatile in certain reactions.
Cbz-D-allylglycine: Contains an allyl group instead of a homopropargyl group, leading to different reactivity.
Uniqueness: this compound is unique due to its homopropargyl group, which provides additional reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical transformations makes it a valuable tool in research and industry.
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)hex-5-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2,(H,15,18)(H,16,17)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVNBACLFLOJI-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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